

# Physical and chemical properties of Cupressuflavone

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## Compound of Interest

Compound Name: Cupressuflavone

Cat. No.: B190865

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cupressuflavone**

## Introduction

**Cupressuflavone** is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the oxidative coupling of two flavonoid units.[1] Specifically, it is formed from two apigenin molecules linked at the C-8 positions.[1] This compound has been isolated from various plant species, including those of the Cupressus and Juniperus genera.[1] Exhibiting a range of biological activities, **cupressuflavone** has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and hepatoprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of **cupressuflavone**, detailed experimental protocols for its analysis, and visual representations of key processes.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **cupressuflavone** are summarized below. This data is essential for its identification, handling, and application in research and development.

### Table 1: General and Physical Properties of Cupressuflavone

Property	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>18</sub> O <sub>10</sub>	[1][2][5][6]
Molecular Weight	538.465 g/mol	[1][2][5][6]
IUPAC Name	8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[1]
CAS Number	3952-18-9	[1][2][3]
Appearance	Not explicitly stated in the provided results.	
Boiling Point	927.00 °C (estimated)	[2]
Melting Point	Not explicitly stated in the provided results.	
Solubility	Water: 0.03344 mg/L @ 25 °C (estimated). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2][5]
logP (o/w)	3.070 (estimated)	[2]

**Table 2: Spectroscopic Data for Cupressuflavone**

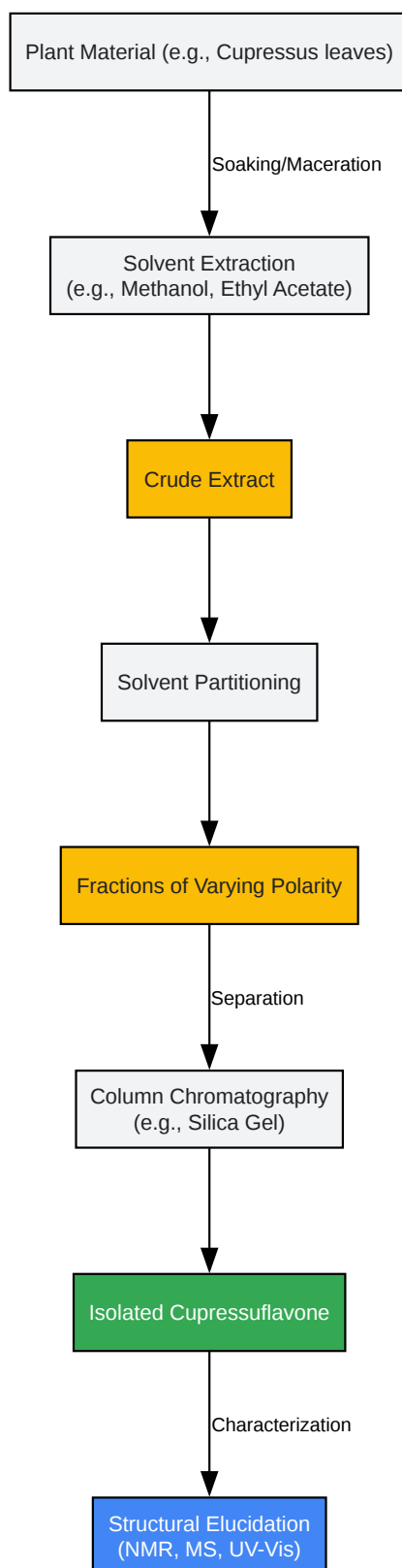
Spectroscopic Technique	Key Data Points	Source
UV-Vis Spectroscopy	Maximum absorbance ( $\lambda_{\text{max}}$ ) at 330 nm. Flavonoids typically show two major absorption bands: Band I (320–385 nm) and Band II (250–285 nm).	[7][8][9]
Nuclear Magnetic Resonance (NMR)	Quantitative NMR (qNMR) has been developed for analysis. Specific chemical shifts are used for quantification.	[10]
Mass Spectrometry (MS)	LC-ESI-MS/MS is used for identification. Pseudomolecular ion $[M-H]^-$ at $m/z$ 537.	[11]
Infrared (IR) Spectroscopy	Not explicitly detailed in the provided search results.	

## Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and quantitative analysis of **cupressuflavone** from plant matrices.

### Extraction and Isolation

While a specific, detailed protocol for the extraction and isolation of **cupressuflavone** was not fully outlined in the search results, a general workflow can be inferred from the literature. The process typically involves solvent extraction from plant material, followed by chromatographic separation.



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General workflow for **Cupressuflavone** isolation.

The process begins with the extraction of dried plant material using a suitable solvent like methanol or ethyl acetate.[12] The resulting crude extract is then often subjected to solvent-solvent partitioning to separate compounds based on polarity. Finally, column chromatography is employed to isolate **cupressuflavone** from other phytochemicals.[12] The identity and purity of the isolated compound are confirmed using spectroscopic methods.

## High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method has been established for the simultaneous quantification of **cupressuflavone** and amentoflavone.[4][7][8] This method is crucial for quality control and standardization of herbal extracts.

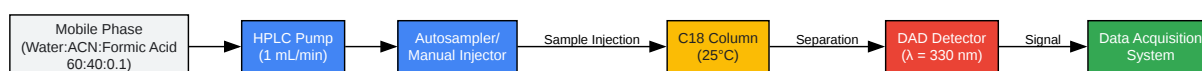
### Methodology:

- Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD).
- Stationary Phase: C18 column (e.g., 150mm × 4.6mm I.D., 5µm).[7][8]
- Mobile Phase: An isocratic mixture of water, acetonitrile, and formic acid (60:40:0.1%, v/v/v).[7][8]
- Flow Rate: 1.0 mL/min.[7][8]
- Detection Wavelength: 330 nm.[7][8]
- Column Temperature: 25°C.[8]
- Retention Time: The average retention time for **cupressuflavone** under these conditions is approximately 5.061 minutes.[4][8]

Validation Parameters: The method was validated according to ICH guidelines, demonstrating high linearity, precision, and accuracy.[8]

- Linearity: The method showed linearity over a concentration range of 0.5-40 µg/mL ( $r^2 > 0.999$ ).[4][7][8]

- Limit of Detection (LOD): 0.15 µg/mL.[4][7][8]
- Limit of Quantitation (LOQ): 0.47 µg/mL.[4][7][8]
- Precision: Intraday and interday precision (RSD%) were less than ±3%. [4][7][8]
- Accuracy: Intraday and interday accuracy (RE%) were found to be less than ±15%. [4][7][8]



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*Schematic of the HPLC-DAD system for **Cupressuflavone** analysis.*

## Chemical Information and Stability

### Structure and Stereochemistry

**Cupressuflavone** is a biflavonoid, specifically an 8,8''-biapigenin.[1] The molecule possesses atropisomerism due to hindered rotation around the interflavonoid bond, which can lead to stable, non-superimposable stereoisomers. The absolute stereochemistry of derivatives like 4',4'',7,7''-tetra-O-methyl**cupressuflavone** has been determined through total synthesis and analysis of circular dichroism (CD) spectra.[13][14]

### Stability and Degradation

Detailed studies on the stability and degradation pathways of **cupressuflavone** were not found in the provided search results. However, the stability of flavonoids, in general, can be influenced by factors such as pH, temperature, light, and the presence of enzymes or oxidizing agents. For instance, studies on other polyhydroxy flavonols show that they can degrade in boiling water, with the stability being influenced by the hydroxylation pattern on the B-ring.[15] The degradation of flavonoids often involves the cleavage of the C-ring.[15] Further research is required to specifically delineate the degradation products and kinetics for **cupressuflavone** under various stress conditions, similar to methodologies applied to other pharmaceutical compounds.[16]

## Biological Activities and Signaling Pathways

**Cupressuflavone** has been reported to exhibit several pharmacological activities. While the specific signaling pathways were not detailed in the search results, its known anti-inflammatory effects suggest potential interactions with key inflammatory pathways. For example, its ability to reduce pro-inflammatory mediators like PGE2, TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 points towards a modulatory role in inflammatory cascades.[5]

Further research is necessary to fully elucidate the molecular mechanisms and signaling pathways through which **cupressuflavone** exerts its biological effects. This would involve targeted studies on its interaction with specific enzymes, receptors, and transcription factors involved in inflammation, oxidative stress, and other relevant cellular processes.

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